![molecular formula C20H22N6O3 B2569575 1-(2-Methoxyphenyl)-3-{1-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}urea CAS No. 1396766-54-3](/img/structure/B2569575.png)
1-(2-Methoxyphenyl)-3-{1-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a urea derivative, which is structurally characterized by a phenyl group linked to one nitrogen atom of a urea group . It also contains a methoxyphenyl group and a pyrazin-2-yl group, which are common structures in many organic compounds .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a urea group attached to a phenyl ring, a methoxyphenyl group, and a pyrazin-2-yl group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence these properties include the presence of the urea group, the methoxyphenyl group, and the pyrazin-2-yl group .Wissenschaftliche Forschungsanwendungen
Antibacterial Activity
A study focused on the synthesis and characterization of novel oxadiazoles revealed significant antibacterial properties. For instance, certain derivatives exhibited considerable activity against pathogens like Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae (Rai et al., 2009). This indicates the potential of such compounds in developing new antibacterial agents.
Antitumor and Anticancer Properties
Research into compounds with the pyrazole and oxadiazole moieties has shown promising antitumor activities. For example, specific derivatives demonstrated cytostatic activity against non-small cell lung cancer cell lines, suggesting the potential for reactivating p53 mutants in these cells (Bazin et al., 2016). Another study found that pyrazole derivatives containing 1,3,4-oxadiazole inhibited the growth of Hep G2 cells, indicating their potential in cancer therapy (Jin, 2014).
Antidiabetic Screening
Compounds related to the one have been evaluated for their antidiabetic properties through in vitro screenings, such as the α-amylase inhibition assay. This suggests their utility in exploring new treatments for diabetes (Lalpara et al., 2021).
Insecticidal Activity
Some derivatives have been synthesized and characterized for their insecticidal activities against pests like the diamondback moth (Plutella xylostella), showing that these compounds can serve as potential agricultural chemicals (Qi et al., 2014).
Antimicrobial Agents
A series of substituted quinazolines with antimicrobial properties against various bacteria highlights the broad-spectrum activity of these compounds. This research underlines the potential for developing new antimicrobial drugs (Buha et al., 2012).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-(2-methoxyphenyl)-3-[1-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N6O3/c1-28-16-8-4-3-7-14(16)23-19(27)25-20(9-5-2-6-10-20)18-24-17(26-29-18)15-13-21-11-12-22-15/h3-4,7-8,11-13H,2,5-6,9-10H2,1H3,(H2,23,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOQHIBWFCANSSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)NC2(CCCCC2)C3=NC(=NO3)C4=NC=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(1,3-Benzodioxol-5-yl)-2-[(4-chlorophenyl)methyl]pyridazin-3-one](/img/structure/B2569492.png)

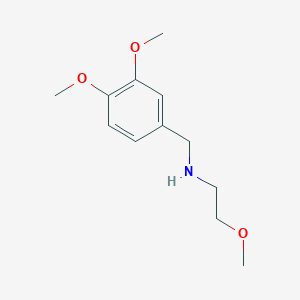
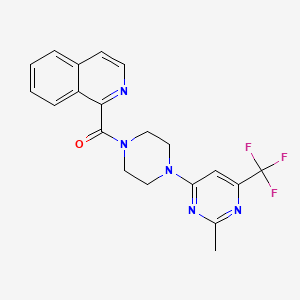
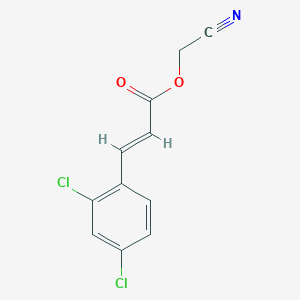
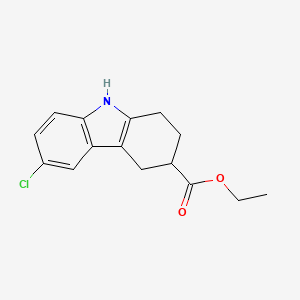

![2-((1R,5S)-8-Oxabicyclo[3.2.1]oct-3-en-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B2569502.png)
![4-{4-[(3-Methylphenoxy)acetyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine](/img/structure/B2569503.png)
![(E)-1-[3-[(2,4-dichlorophenyl)methoxy]phenyl]-3-(4-phenoxyanilino)prop-2-en-1-one](/img/structure/B2569508.png)
![N-[(4-oxo-3H-phthalazin-1-yl)methyl]butanamide](/img/structure/B2569509.png)
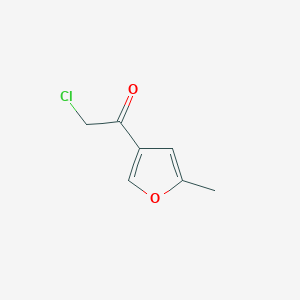
![4-[(2,6-Dichlorophenoxy)methyl]benzoic acid](/img/structure/B2569514.png)
